An In-Depth Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8)
An In-Depth Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a key intermediate in contemporary medicinal chemistry. The document delves into the compound's chemical and structural properties, outlines a detailed synthetic pathway, and explores its significant applications, particularly in the development of targeted cancer therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional profile that can enhance metabolic stability, improve bioavailability, and provide novel exit vectors for molecular elaboration when compared to more common five- and six-membered rings.[1] The strategic incorporation of the azetidine moiety can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
Tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8) is a functionally rich molecule that embodies the synthetic versatility of the azetidine core. It integrates three key structural features:
-
The Azetidine Ring: Provides metabolic stability and a rigid framework.
-
The Benzhydryl Group: A bulky, lipophilic moiety that can engage in hydrophobic interactions within biological targets.[4]
-
The N-methyl-N-Boc-protected Amine: A common protecting group strategy that allows for selective chemical manipulation at the 3-position of the azetidine ring.[1]
This guide will provide an in-depth exploration of this compound, from its synthesis to its application as a critical building block in medicinal chemistry.
Physicochemical and Structural Characteristics
The structural attributes of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate are fundamental to its reactivity and utility.
| Property | Value |
| CAS Number | 854038-91-8 |
| Molecular Formula | C₂₂H₂₈N₂O₂ |
| Molecular Weight | 352.47 g/mol |
| SMILES | O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3 |
| Storage Conditions | 4°C, inert atmosphere |
| Purity (Typical) | ≥98% (by HPLC) |
Table 1: Key Chemical Properties of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate.[4]
The presence of the bulky benzhydryl group on the azetidine nitrogen sterically shields the ring and influences its conformational preferences. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, which can be readily removed under acidic conditions to reveal a nucleophilic site for further functionalization.[5]
Synthesis and Mechanistic Insights
The synthesis of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate is a multi-step process that hinges on the initial construction of the 1-benzhydrylazetidine core, followed by functionalization at the 3-position and subsequent N-methylation.
Synthesis of the 1-Benzhydrylazetidin-3-ol Intermediate
A common and efficient route to the core structure involves the reaction of benzhydrylamine with epichlorohydrin, followed by intramolecular cyclization.[6]
Figure 1: Synthesis of 1-Benzhydrylazetidin-3-ol.
Proposed Synthetic Workflow for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
The following diagram illustrates a logical and efficient synthetic pathway to the target compound, starting from the readily available 1-benzhydrylazetidin-3-ol.
Figure 2: Proposed Synthetic Workflow.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a comprehensive guide for the synthesis of the target compound.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one
-
Rationale: The oxidation of the secondary alcohol to a ketone is a critical step to enable the introduction of the amine functionality via reductive amination. The Swern oxidation or Dess-Martin periodinane are common methods that proceed under mild conditions.[7]
-
Procedure:
-
To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C, add oxalyl chloride (1.5 equivalents) dropwise, followed by dimethyl sulfoxide (DMSO) (3 equivalents).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.
-
Protocol 2: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
-
Rationale: This two-step sequence first introduces the primary amine via reductive amination and then protects it with a Boc group.
-
Procedure:
-
Reductive Amination: To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 1-benzhydrylazetidin-3-amine.
-
Boc Protection: Dissolve the crude amine in a mixture of THF and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base such as triethylamine or sodium bicarbonate.
-
Stir the reaction at room temperature for 12-18 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.[8]
-
Protocol 3: N-Methylation to Yield tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
-
Rationale: The N-methylation of a Boc-protected amine is a standard transformation, often achieved using a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source.[1]
-
Procedure:
-
To a solution of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the final product.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected spectral data includes:
-
¹H NMR: Signals corresponding to the tert-butyl group, the methyl group, the azetidine ring protons, the benzhydryl proton, and the aromatic protons.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Spectral data for this compound can be found in commercial supplier databases.[2]
Applications in Medicinal Chemistry and Drug Development
The primary utility of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Precursor for Polo-Like Kinase (PLK) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Polo-like kinases (PLKs).[4] PLKs are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. Their overexpression is implicated in the pathogenesis of various cancers, making them an attractive target for anticancer drug development.[4]
The N-benzhydryl group can be removed via hydrogenolysis, revealing the azetidine nitrogen for subsequent coupling with a heterocyclic core, a common feature in many kinase inhibitors. The N-methyl-N-Boc-protected amine at the 3-position provides a handle for introducing further diversity and modulating the pharmacokinetic properties of the final compound. The methyl group on the carbamate nitrogen has been shown to improve metabolic stability by preventing oxidative degradation.[4]
Figure 3: Role as a Precursor for PLK Inhibitors.
Scaffold for Structure-Activity Relationship (SAR) Studies
The modular nature of the synthesis allows for systematic modifications at various positions of the molecule, making it an excellent scaffold for SAR studies. Researchers can:
-
Modify the Benzhydryl Group: Investigate the impact of aromatic substitution on target binding and selectivity.
-
Functionalize the Azetidine Ring: Introduce different substituents at the 3-position to explore new interactions with the target protein.
-
Vary the N-Alkyl Group: Replace the methyl group with other alkyl chains to fine-tune lipophilicity and metabolic stability.
Conclusion
Tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate is a strategically designed chemical entity that leverages the advantageous properties of the azetidine scaffold. Its synthesis, while multi-step, employs robust and well-understood chemical transformations. The true value of this compound is realized in its application as a key building block in the synthesis of complex and biologically active molecules, most notably in the development of PLK inhibitors for cancer therapy. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its use in innovative drug discovery programs.
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